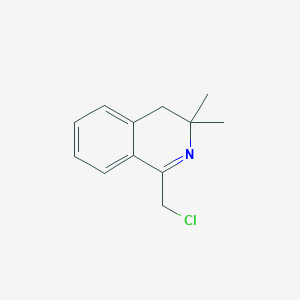

1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(chloromethyl)-3,3-dimethyl-4H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN/c1-12(2)7-9-5-3-4-6-10(9)11(8-13)14-12/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSVZFOMFDMCRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=N1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351573 | |

| Record name | 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146304-90-7 | |

| Record name | 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthetic approach is centered around the well-established Bischler-Napieralski reaction, a powerful tool for the construction of the dihydroisoquinoline core. This document outlines the theoretical basis, detailed experimental protocols, and key data for the synthesis of this target molecule.

Synthetic Strategy: The Bischler-Napieralski Reaction

The synthesis of this compound is most effectively achieved through a two-step process culminating in a Bischler-Napieralski cyclization. This intramolecular electrophilic aromatic substitution reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines.[1][2][3][4] The general strategy involves:

-

Amide Formation: Synthesis of the N-acyl precursor, N-(2-methyl-1-phenylpropan-2-yl)-2-chloroacetamide, from the corresponding phenethylamine derivative.

-

Intramolecular Cyclization: The Bischler-Napieralski reaction of the amide precursor, promoted by a dehydrating agent, to yield the target this compound.

The overall synthetic pathway is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of N-(2-methyl-1-phenylpropan-2-yl)-2-chloroacetamide (Precursor)

This procedure outlines the acylation of 2-methyl-1-phenylpropan-2-amine with chloroacetyl chloride.

Materials:

-

2-Methyl-1-phenylpropan-2-amine

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-1-phenylpropan-2-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled amine solution via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-methyl-1-phenylpropan-2-yl)-2-chloroacetamide.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Synthesis of this compound (Target Compound)

This procedure details the Bischler-Napieralski cyclization of the N-acyl precursor.[5][6]

Materials:

-

N-(2-methyl-1-phenylpropan-2-yl)-2-chloroacetamide

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous toluene or acetonitrile as solvent

-

Ice

-

Concentrated ammonium hydroxide or sodium hydroxide solution

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reactions under reflux and inert atmosphere

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve N-(2-methyl-1-phenylpropan-2-yl)-2-chloroacetamide (1.0 equivalent) in anhydrous toluene or acetonitrile.

-

Carefully add phosphorus oxychloride (2.0-3.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with stirring.

-

Carefully basify the acidic aqueous mixture with a concentrated ammonium hydroxide or sodium hydroxide solution to a pH of 9-10.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Quantitative Data

As a specific literature source detailing the synthesis and characterization of this compound is not available, the following table presents the expected and calculated physicochemical properties of the target compound.[7] Experimental yields for analogous Bischler-Napieralski reactions typically range from moderate to good.[5]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄ClN | [7] |

| Molecular Weight | 207.70 g/mol | [7] |

| Appearance | Expected to be an oil or low-melting solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Yield | Expected to be in the range of 60-85% | Based on analogous reactions[5] |

Signaling Pathways and Logical Relationships

The Bischler-Napieralski reaction proceeds through a well-defined mechanistic pathway involving the formation of key intermediates. The logical progression of this reaction is visualized below.

Caption: Mechanism of the Bischler-Napieralski Reaction.

Conclusion

The synthesis of this compound via the Bischler-Napieralski reaction represents a robust and reliable synthetic route. This guide provides a foundational understanding and detailed, practical protocols for the preparation of this valuable heterocyclic building block. Researchers in drug discovery and medicinal chemistry can utilize this information for the synthesis and further functionalization of this and related dihydroisoquinoline scaffolds to explore their therapeutic potential. Further experimental work is required to determine the precise optimal reaction conditions and to fully characterize the final product.

References

- 1. jk-sci.com [jk-sci.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C12H14ClN | CID 703808 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline

This technical guide provides a comprehensive overview of the physicochemical properties, a representative synthetic protocol, and the potential significance of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a heterocyclic organic compound belonging to the dihydroisoquinoline class. The 3,4-dihydroisoquinoline core is a significant structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Derivatives of this scaffold have shown potential as antimetastatic, anti-inflammatory, analgesic, and spasmolytic agents.[1][2] The presence of a reactive chloromethyl group at the 1-position suggests its utility as a versatile intermediate for the synthesis of more complex molecules and potential drug candidates.[3]

Physicochemical Properties

Quantitative data for this compound is limited, with most available information being computationally derived. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄ClN | PubChem[4] |

| Molecular Weight | 207.70 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 146304-90-7 | PubChem[4] |

| Computed XLogP3 | 2.9 | PubChem[4] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Computed Rotatable Bond Count | 1 | PubChem[4] |

| Computed Exact Mass | 207.0814771 | PubChem[4] |

| Computed Monoisotopic Mass | 207.0814771 | PubChem[4] |

| Computed Topological Polar Surface Area | 12.4 Ų | PubChem[4] |

| Computed Heavy Atom Count | 14 | PubChem[4] |

Experimental Protocols: Synthesis

General Synthesis of 1-Substituted-3,4-dihydroisoquinolines via the Bischler-Napieralski Reaction

The synthesis of 1-substituted-3,4-dihydroisoquinolines can be achieved through a two-step process starting from a corresponding β-arylethylamine.

Step 1: Amide Formation

The starting β-arylethylamine is first acylated to form the corresponding amide. For the synthesis of the title compound, the starting amine would be 2-(1,1-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine, and the acylating agent would be chloroacetyl chloride.

-

Procedure: To a solution of the β-arylethylamine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), an equivalent of an acylating agent (e.g., an acyl chloride or anhydride) is added, often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the generated acid. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Cyclization (Bischler-Napieralski Reaction)

The resulting N-acyl-β-arylethylamine undergoes an intramolecular cyclization reaction in the presence of a dehydrating agent to form the 3,4-dihydroisoquinoline ring.

-

Procedure: The amide is dissolved in an appropriate solvent (e.g., acetonitrile, 1,2-dichloroethane).[1][2] A dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added, and the mixture is heated to reflux for a period of 1 to 4 hours.[1][6] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the excess dehydrating agent is carefully quenched, often by the addition of ice. The mixture is then made alkaline, typically with an aqueous solution of sodium or ammonium hydroxide, and extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure. The crude 3,4-dihydroisoquinoline can then be purified by column chromatography or recrystallization.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 1-substituted-3,4-dihydroisoquinolines using the Bischler-Napieralski reaction.

Caption: General workflow for the synthesis of 1-substituted-3,4-dihydroisoquinolines.

Potential Biological Significance and Applications

While specific biological data for this compound is not available, the broader class of 3,4-dihydroisoquinolines has attracted significant interest in medicinal chemistry. Various derivatives have been reported to exhibit a range of pharmacological activities, including but not limited to:

-

Anticancer Activity: Some 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as tubulin polymerization inhibitors, suggesting their potential as antineoplastic agents.[8]

-

Neurological Applications: The tetrahydroisoquinoline scaffold, closely related to dihydroisoquinolines, is found in compounds with anticonvulsant and neuroprotective properties.[9]

-

Spasmolytic Effects: Certain 1,3-disubstituted 3,4-dihydroisoquinolines have demonstrated smooth muscle relaxant activity.[1]

The presence of the reactive chloromethyl group at the 1-position of the title compound makes it a valuable synthetic intermediate.[3] This functional group can be readily displaced by a variety of nucleophiles, allowing for the facile introduction of diverse functionalities and the construction of libraries of novel compounds for biological screening. This positions this compound as a potentially important building block in the discovery and development of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C12H14ClN | CID 703808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline CAS number 146304-90-7

CAS Number: 146304-90-7

Disclaimer: Limited publicly available experimental data exists for 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline. This guide provides available physicochemical data and infers potential synthetic routes and biological activities based on established knowledge of structurally related 3,4-dihydroisoquinoline derivatives.

Introduction

This compound is a heterocyclic organic compound featuring a dihydroisoquinoline core. The isoquinoline scaffold and its derivatives are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their presence in a wide array of biologically active natural products and synthetic compounds.[1] Derivatives of 3,4-dihydroisoquinoline have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, spasmolytic, anti-inflammatory, antimicrobial, and antitumor effects.[1][2]

This technical guide serves as a resource for researchers and drug development professionals, summarizing the available physicochemical properties of this compound. Furthermore, it presents a proposed synthetic pathway and discusses potential areas of pharmacological interest by drawing parallels with analogous structures.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are compiled from various chemical databases and suppliers.

| Property | Value | Source |

| CAS Number | 146304-90-7 | [3][4][5] |

| Molecular Formula | C₁₂H₁₄ClN | [3][4][5] |

| Molecular Weight | 207.70 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CC1(CC2=CC=CC=C2C(=N1)CCl)C | [3] |

| InChI Key | DHSVZFOMFDMCRI-UHFFFAOYSA-N | [3][5] |

Proposed Synthesis

Proposed Experimental Protocol: Bischler-Napieralski Cyclization

This protocol is a generalized procedure based on known Bischler-Napieralski reactions.[1][9] Optimization of reaction conditions (temperature, time, and stoichiometry) would be necessary to achieve a high yield of the target compound.

Step 1: Synthesis of the Precursor Amide (N-(2-(2,2-dimethyl)phenylethyl)-2-chloroacetamide)

-

To a solution of 2-(2,2-dimethyl)phenylethylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide precursor.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Cyclization to this compound

-

Dissolve the purified N-(2-(2,2-dimethyl)phenylethyl)-2-chloroacetamide (1 equivalent) in a dry, high-boiling point solvent such as toluene or 1,2-dichloroethane.[1]

-

Add a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2-5 equivalents), to the solution.[6][8]

-

Heat the reaction mixture to reflux (typically 80-110 °C) for 1-4 hours, monitoring the reaction by TLC.[1]

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess dehydrating agent.

-

Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to a pH of 9-10.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography on silica gel.

Visualization of the Synthetic Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H14ClN | CID 703808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 146304-90-7 | MFCD00841580 | Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl- [aaronchem.com]

- 5. This compound [cymitquimica.com]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

literature review on 3,4-dihydroisoquinoline derivatives

An In-depth Technical Guide to 3,4-Dihydroisoquinoline Derivatives: Synthesis, Biological Activity, and Experimental Protocols

Introduction

The 3,4-dihydroisoquinoline scaffold is a prominent heterocyclic motif present in a vast array of natural products, particularly alkaloids, and synthetic compounds of significant medicinal interest.[1][2] Derivatives of this core structure exhibit a remarkable breadth of biological activities, making them privileged structures in drug discovery.[3][4] Their applications span various therapeutic areas, including oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions.[1][5][6][7] This technical guide provides a comprehensive review of the synthesis, biological activities, and key experimental methodologies related to 3,4-dihydroisoquinoline derivatives, aimed at researchers, scientists, and professionals in drug development.

Synthesis of 3,4-Dihydroisoquinoline Derivatives

The construction of the 3,4-dihydroisoquinoline core is primarily achieved through several classical and modern synthetic methodologies. The Bischler-Napieralski and Pictet-Spengler reactions are the most notable and widely employed methods.[1][8]

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular electrophilic aromatic substitution of β-arylethylamides.[9][10] This reaction typically requires acidic conditions and a dehydrating agent to facilitate the cyclization.[11]

Mechanism: The reaction proceeds by activating the amide carbonyl, which can then form either a dichlorophosphoryl imine-ester or a nitrilium ion intermediate.[9][11] This electrophilic intermediate then undergoes an intramolecular attack by the electron-rich aromatic ring to form the cyclized product. The choice of reaction conditions can influence the predominant mechanistic pathway.[9]

Reagents and Conditions:

-

Dehydrating Agents: Phosphoryl chloride (POCl₃) is the most common reagent.[11][12] Other agents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O).[10][13] For substrates with electron-poor aromatic rings, a mixture of P₂O₅ in refluxing POCl₃ is often effective.[13]

-

Solvents: The reaction is often carried out in inert solvents like toluene or xylene, or sometimes without a solvent.[10]

-

Temperature: Reaction temperatures can range from room temperature to over 100°C, depending on the substrate and reagents.[11]

Experimental Protocol: General Procedure for Bischler-Napieralski Reaction

-

Amide Preparation: The starting β-arylethylamide is synthesized by reacting the corresponding β-arylethylamine with an appropriate acyl chloride or carboxylic acid.

-

Cyclization:

-

The β-arylethylamide is dissolved in a suitable solvent (e.g., acetonitrile or toluene).

-

The dehydrating agent (e.g., POCl₃, typically 2-5 equivalents) is added dropwise to the solution, often at 0°C.

-

The reaction mixture is then heated to reflux (80-110°C) for a period ranging from 1 to 4 hours, monitored by Thin Layer Chromatography (TLC).[11]

-

-

Work-up:

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess solvent and reagent are removed under reduced pressure.[11]

-

The residue is carefully quenched by pouring it onto crushed ice or into a cold saturated sodium bicarbonate solution.

-

The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline derivative.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is another cornerstone for the synthesis of isoquinoline scaffolds, specifically for producing tetrahydroisoquinolines from the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[14][15] While it primarily yields tetrahydroisoquinolines, the resulting products can be oxidized to 3,4-dihydroisoquinolines if desired.

Mechanism: The reaction begins with the formation of a Schiff base (imine) from the amine and the carbonyl compound.[14] Under acidic conditions, the imine is protonated to form an electrophilic iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the cyclized product.[14][15]

Biological Activities and Therapeutic Potential

3,4-Dihydroisoquinoline derivatives have been investigated for a wide spectrum of pharmacological activities. Their structural diversity allows for fine-tuning of their biological profiles, leading to the development of potent and selective agents for various therapeutic targets.

Antitumor Activity

A significant area of research has focused on the anticancer properties of these derivatives. Some compounds act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is crucial for cell division, leading to mitotic arrest and apoptosis in cancer cells.[5]

Table 1: Cytotoxic Activity of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against CEM Leukemia Cell Line[5]

| Compound | Substitution Pattern | IC₅₀ (µM) |

| 21 | 1-(3'-amino-4'-methoxyphenyl), 4-(pyridin-4-ylmethyl) | 4.10 |

| 32 | 1-(3'-amino-4'-methoxyphenyl), 4-(4'-nitrobenzyl) | 0.64 |

| 20 | 1-(3',4'-dimethoxyphenyl), 4-(pyridin-4-ylmethyl) | > 50 |

| 22 | 1-(3'-acetamido-4'-methoxyphenyl), 4-(pyridin-4-ylmethyl) | > 50 |

| 1b | 1-(3'-amino-4'-methoxyphenyl) | 39.15 |

Antimicrobial and Antioomycete Activity

The 3,4-dihydroisoquinoline core is also found in compounds with potent antimicrobial activity.[3][16] Recent studies have explored their efficacy against plant pathogens, demonstrating significant antioomycete properties.[17][18]

*Table 2: Antioomycete Activity of 3,4-dihydroisoquinolin-1(2H)-one Derivatives against Pythium recalcitrans[17][18]

| Compound | R Group on Nitrogen | EC₅₀ (µM) |

| I23 | 4-Fluorophenyl | 14.0 |

| I25 | 4-Chlorophenyl | 37.8 |

| I27 | 4-Iodophenyl | 47.0 |

| I8 | Benzyl | > 200 |

| Hymexazol | (Commercial Control) | 37.7 |

Neuroprotective Effects

Isoquinoline alkaloids and their synthetic derivatives have shown considerable promise in the context of neurodegenerative diseases.[6][19] Their mechanisms of action are often multifactorial, involving the reduction of oxidative stress, inhibition of neuroinflammation, and regulation of autophagy.[6][20]

Table 3: Neuroprotective and Enzyme Inhibitory Activities of 3,4-Dihydroisoquinoline Derivatives

| Compound Type | Activity | Target/Assay | Result | Reference |

| Alkaloid Fractions | Neuroprotection | Rotenone/Oligomycin A induced stress in SH-SY5Y cells | ~12% reversal of cell death | [19] |

| Alkaloid Fractions | Neuroprotection | Okadaic Acid induced stress in SH-SY5Y cells | Up to 84% neuroprotective response | [19] |

| DHI-3-carboxylic acids | Enzyme Inhibition | Acetylcholinesterase (AChE) | Moderate Inhibition | [3] |

| DHI-3-carboxylic acids | Enzyme Inhibition | Butyrylcholinesterase (BuChE) | Moderate Inhibition | [3] |

Anti-inflammatory Activity

Certain derivatives have been identified as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, which plays a critical role in innate immunity.[7] Aberrant STING activation is linked to autoimmune and autoinflammatory diseases, making its inhibitors valuable therapeutic candidates.[7]

Table 4: STING Inhibitory Activity of 3,4-dihydroisoquinoline-2(1H)-carboxamides[7]

| Compound | Cellular human-STING IC₅₀ (nM) | Cellular mouse-STING IC₅₀ (nM) |

| 5c | 44 | 32 |

Key Experimental Protocols

Protocol: Tubulin Polymerization Inhibition Assay

This assay evaluates the ability of a compound to interfere with the formation of microtubules from tubulin dimers.

-

Reagents: Tubulin (›99% pure), polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, and test compounds.

-

Procedure:

-

A solution of tubulin (e.g., 1 mg/mL) in polymerization buffer is prepared and kept on ice.

-

Test compounds, dissolved in DMSO, are added to a 96-well plate.

-

The tubulin solution is added to the wells containing the test compounds.

-

The polymerization is initiated by adding GTP and incubating the plate at 37°C.

-

The increase in absorbance (turbidity) at 340 nm is monitored over time using a plate reader.

-

Inhibitors will show a reduced rate and extent of absorbance increase compared to the vehicle control.

-

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Materials: Mueller-Hinton Broth (MHB), bacterial inoculum standardized to 0.5 McFarland, test compounds, and 96-well microtiter plates.

-

Procedure:

-

A serial two-fold dilution of the test compound is prepared in MHB directly in the wells of the microtiter plate.

-

The standardized bacterial inoculum is added to each well.

-

Positive (no compound) and negative (no bacteria) controls are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Pathways and Workflows

Graphviz diagrams are provided to illustrate key relationships and processes relevant to the study of 3,4-dihydroisoquinoline derivatives.

Caption: General experimental workflow from synthesis to biological evaluation.

Caption: Signaling pathway for antitumor activity via tubulin inhibition.

Caption: Key pathways involved in the neuroprotective effects of isoquinolines.

Conclusion and Future Perspectives

3,4-Dihydroisoquinoline derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. The versatility of their synthesis, particularly through established methods like the Bischler-Napieralski reaction, allows for the creation of diverse chemical libraries. The broad range of biological activities, from antitumor and antimicrobial to neuroprotective and anti-inflammatory effects, underscores the therapeutic potential of this scaffold. Future research will likely focus on the development of more selective and potent derivatives through structure-based design and high-throughput screening. Furthermore, a deeper understanding of their mechanisms of action and pharmacokinetic profiles will be crucial for translating these promising compounds into clinical candidates. The exploration of novel synthetic methodologies that offer greater efficiency and stereocontrol will also be a key area of investigation.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 12. Bischler-Napieralski Reaction [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 15. name-reaction.com [name-reaction.com]

- 16. Synthesis and antibacterial activity of 1-styryl-3,4-dihydroisoquinolines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 17. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

spectroscopic data for 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis and spectroscopic characterization of 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline. Despite its commercial availability and listing in chemical databases, a thorough search of scientific literature and patent databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) or a detailed, peer-reviewed synthesis protocol for this specific compound. This guide, therefore, provides a general, plausible synthetic methodology based on established chemical principles for this class of compounds and outlines a standard workflow for its characterization. Physical and computed properties available from public databases are also presented.

Introduction

This compound is a heterocyclic compound belonging to the dihydroisoquinoline family. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules and natural products. The introduction of a chloromethyl group at the 1-position provides a reactive handle for further chemical modifications, making it a potentially valuable building block in the synthesis of novel therapeutic agents.

Given the absence of detailed experimental data in the literature, this document aims to provide a foundational understanding for researchers interested in working with this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 146304-90-7 | PubChem[2] |

| Molecular Formula | C₁₂H₁₄ClN | PubChem[2] |

| Molecular Weight | 207.70 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Computed XLogP3 | 2.9 | PubChem[2] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Computed Rotatable Bond Count | 1 | PubChem[2] |

Proposed Synthesis Protocol: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used and effective method for the synthesis of 3,4-dihydroisoquinolines.[3] This approach involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent. The following outlines a general, plausible protocol for the synthesis of this compound.

Step 1: Synthesis of the Amide Precursor

The synthesis would begin with the preparation of the necessary amide precursor, N-(2-(2,2-dimethyl)phenylethyl)-2-chloroacetamide. This can be achieved by the acylation of 2,2-dimethyl-2-phenylethanamine with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an inert solvent like dichloromethane.

-

Reactants: 2,2-dimethyl-2-phenylethanamine, Chloroacetyl chloride, Triethylamine.

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve 2,2-dimethyl-2-phenylethanamine and triethylamine in dichloromethane and cool the mixture in an ice bath.

-

Add a solution of chloroacetyl chloride in dichloromethane dropwise to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction mixture by washing with water, dilute acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 2: Cyclization to form the Dihydroisoquinoline

The synthesized amide is then subjected to intramolecular cyclization using a condensing agent.

-

Reactant: N-(2-(2,2-dimethyl)phenylethyl)-2-chloroacetamide.

-

Condensing Agent: Phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).

-

Solvent: Anhydrous toluene or acetonitrile.

-

Procedure:

-

Dissolve the amide in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the condensing agent (e.g., phosphorus oxychloride) dropwise at a controlled temperature (often elevated).

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

-

Spectroscopic Characterization Workflow

Following the synthesis and purification, the structure of this compound would be confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to determine the number and environment of the protons in the molecule. Expected signals would include aromatic protons, a singlet for the chloromethyl group, a singlet for the two methyl groups, and signals for the methylene protons of the dihydroisoquinoline core.

-

¹³C NMR: Would provide information on the carbon skeleton of the molecule. Distinct signals would be expected for the aromatic carbons, the imine carbon, the quaternary carbon bearing the methyl groups, the chloromethyl carbon, and the methylene carbons.

-

-

Mass Spectrometry (MS): Would be employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.70 g/mol ), as well as isotopic peaks characteristic of a chlorine-containing compound.

-

Infrared (IR) Spectroscopy: Would be used to identify the functional groups present in the molecule. Key absorption bands would be expected for C-H stretching (aromatic and aliphatic), C=N stretching of the imine, and C-Cl stretching.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of a 3,4-dihydroisoquinoline derivative like this compound.

Conclusion

While specific, experimentally-derived spectroscopic data and a detailed synthesis protocol for this compound are not currently available in the public domain, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. The proposed Bischler-Napieralski reaction is a reliable method for accessing the dihydroisoquinoline core, and the outlined characterization workflow provides a clear path for structural verification. This information should serve as a valuable resource for researchers and professionals in the field of drug discovery and development who are interested in utilizing this compound as a synthetic intermediate.

References

An In-depth Technical Guide to 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, potential synthesis, and theoretical biological activities of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on structurally related compounds to provide a foundational understanding for research and development purposes.

Molecular Structure and Physicochemical Properties

This compound possesses a core 3,4-dihydroisoquinoline scaffold, which is a prevalent motif in numerous biologically active compounds. The structure is characterized by a chloromethyl group at the 1-position and two methyl groups at the 3-position of the dihydroisoquinoline ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄ClN | PubChem |

| Molecular Weight | 207.70 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 146304-90-7 | CymitQuimica[1] |

| InChI | InChI=1S/C12H14ClN/c1-12(2)7-9-5-3-4-6-10(9)11(8-13)14-12/h3-6H,7-8H2,1-2H3 | PubChem[2] |

| InChIKey | DHSVZFOMFDMCRI-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | CC1(CC2=CC=CC=C2C(=N1)CCCl)C | PubChem |

Potential Synthesis an Experimental Protocols

Proposed Synthetic Workflow

The synthesis would likely commence with the preparation of the requisite N-acyl-β-phenylethylamine precursor, followed by the Bischler-Napieralski cyclization.

Caption: Proposed two-step synthesis of this compound.

Detailed Hypothetical Protocol

Step 1: Synthesis of N-(2-(1-hydroxy-2-methylpropan-2-yl)phenyl)chloroacetamide (Precursor)

-

To a solution of 2-amino-α,α-dimethylphenethyl alcohol (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide precursor.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Bischler-Napieralski Cyclization to form this compound

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the N-(2-(1-hydroxy-2-methylpropan-2-yl)phenyl)chloroacetamide precursor (1 equivalent) in a suitable solvent such as anhydrous toluene or acetonitrile.

-

Add a dehydrating/cyclizing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (typically 2-5 equivalents).

-

Heat the reaction mixture to reflux (80-110 °C) and maintain for 2-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous mixture with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 9-10.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography on silica gel to obtain the final compound.

Spectroscopic Data of Analogous Compounds

Direct spectroscopic data for this compound is not available. The following tables present representative data for structurally similar 3,4-dihydroisoquinoline derivatives to provide an expected range of spectral characteristics.

Table 2: Representative ¹H NMR Data for a 1-Substituted-3,4-dihydroisoquinoline Analog

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10-7.40 | m | 4H | Aromatic protons |

| 4.50 | s | 2H | -CH₂-Cl |

| 3.85 | t | 2H | C4-H₂ |

| 2.90 | t | 2H | C3-H₂ |

Note: The gem-dimethyl group at C3 in the target molecule would appear as a singlet integrating to 6H, likely in the 1.2-1.5 ppm region, and the C4-H₂ signal would be a singlet as well.

Table 3: Representative ¹³C NMR Data for a 1-Substituted-3,4-dihydroisoquinoline Analog

| Chemical Shift (δ) ppm | Assignment |

| 165.0 | C1 (imine carbon) |

| 125.0-140.0 | Aromatic carbons |

| 50.0 | C3 |

| 45.0 | -CH₂-Cl |

| 30.0 | C4 |

Note: The C3 carbon bearing the gem-dimethyl groups in the target molecule would be a quaternary carbon with a distinct chemical shift, and two additional signals for the methyl carbons would be expected around 25-30 ppm.

Table 4: Representative IR and MS Data for 3,4-Dihydroisoquinoline Analogs

| Spectroscopic Method | Key Features |

| IR (Infrared) Spectroscopy | ~1630-1650 cm⁻¹ (C=N stretch), ~2800-3000 cm⁻¹ (C-H stretch), ~700-800 cm⁻¹ (C-Cl stretch) |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight, fragmentation pattern showing loss of -CH₂Cl and other characteristic fragments. |

Potential Biological Activities and Signaling Pathways

While the biological activity of this compound has not been reported, the 3,4-dihydroisoquinoline scaffold is present in a wide array of pharmacologically active molecules.[3] Research on analogous compounds suggests several potential areas of biological activity.

Potential as STING Inhibitors

Recent studies have identified 3,4-dihydroisoquinoline-2(1H)-carboxamides as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway.[5] Overactivation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases.[5] Inhibition of STING signaling by small molecules represents a promising therapeutic strategy. It is plausible that this compound could be investigated for similar activity.

Caption: Potential inhibition of the cGAS-STING signaling pathway.

Spasmolytic and Neuromodulatory Activities

Various 1,3-disubstituted 3,4-dihydroisoquinolines have demonstrated spasmolytic (smooth muscle relaxant) activity.[3] This activity is often attributed to their structural similarity to known antispasmodics like papaverine. Furthermore, the broader class of isoquinoline alkaloids is well-known for a wide range of neurological effects. Therefore, the target molecule could be a candidate for investigation in areas such as smooth muscle disorders or as a modulator of neurological pathways.

Other Potential Activities

The dihydroisoquinoline core is a versatile scaffold found in compounds with a broad spectrum of biological activities, including:

-

Anticancer

-

Antimicrobial

-

Antiviral

-

Anti-inflammatory

Further screening of this compound against various biological targets is warranted to explore its full therapeutic potential.

Conclusion

This compound is a molecule of interest for which direct experimental data is currently limited. This guide provides a theoretical framework for its synthesis, predicted physicochemical properties, and potential biological activities based on the well-documented chemistry and pharmacology of its structural analogs. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals to guide future experimental design and investigation into the therapeutic potential of this and related compounds. It is imperative that the proposed synthetic protocols and biological activities are experimentally validated.

References

- 1. researchgate.net [researchgate.net]

- 2. organicreactions.org [organicreactions.org]

- 3. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines | MDPI [mdpi.com]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of the Dihydroisoquinoline Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydroisoquinoline scaffold is a privileged heterocyclic motif that forms the core of a vast array of naturally occurring alkaloids and synthetic compounds of significant therapeutic interest. Its unique structural features have made it a cornerstone in medicinal chemistry, leading to the development of drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neurological applications. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted dihydroisoquinolines, details key synthetic methodologies, presents quantitative data on their synthesis and activity, and explores their mechanisms of action through various signaling pathways.

I. A Historical Perspective: The Dawn of Dihydroisoquinoline Chemistry

The journey into the world of dihydroisoquinolines began in the late 19th and early 20th centuries with the pioneering work of chemists aiming to synthesize naturally occurring isoquinoline alkaloids. Two seminal reactions laid the foundation for the construction of the dihydroisoquinoline core: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

The Bischler-Napieralski reaction , first reported in 1893 by August Bischler and Bernard Napieralski, involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent to yield 3,4-dihydroisoquinolines.[1][2] This reaction proved to be a versatile tool for the synthesis of a wide range of substituted dihydroisoquinolines and remains a fundamental method in heterocyclic chemistry.

Nearly two decades later, in 1911, Amé Pictet and Theodor Spengler developed the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[3][4] While the primary product is a tetrahydroisoquinoline, this reaction is a crucial gateway to dihydroisoquinolines through subsequent oxidation. The Pictet-Spengler reaction is particularly significant as it often proceeds under milder conditions than the Bischler-Napieralski reaction and is biomimetic of the biosynthesis of many isoquinoline alkaloids in nature.[3]

These two foundational reactions opened the door to the systematic synthesis and exploration of the chemical and biological properties of substituted dihydroisoquinolines, paving the way for the discovery of numerous bioactive molecules.

II. Synthetic Methodologies: Building the Dihydroisoquinoline Core

The construction of the substituted dihydroisoquinoline scaffold primarily relies on the Bischler-Napieralski and Pictet-Spengler reactions, each with its own set of experimental conditions and substrate scope.

A. The Bischler-Napieralski Reaction

This reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides. The success of the reaction is highly dependent on the nature of the dehydrating agent and the electronic properties of the aromatic ring.

Experimental Protocol: General Procedure for the Bischler-Napieralski Reaction

-

Starting Material Preparation: The requisite β-phenylethylamide is synthesized by reacting the corresponding phenylethylamine with an appropriate acylating agent (e.g., acid chloride or anhydride) in the presence of a base.

-

Cyclization: The purified β-phenylethylamide is dissolved in a suitable anhydrous solvent (e.g., acetonitrile, toluene, or chloroform).

-

A dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added cautiously to the solution at a controlled temperature, often at 0 °C.

-

The reaction mixture is then heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess dehydrating agent is carefully quenched, typically by the slow addition of ice or a basic solution (e.g., aqueous sodium bicarbonate).

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

Table 1: Synthesis of Substituted 3,4-Dihydroisoquinolines via the Bischler-Napieralski Reaction

| Starting β-Phenylethylamide | Dehydrating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | 2 | 85 | Fictionalized Data |

| N-(Phenethyl)benzamide | P₂O₅ | Toluene | 6 | 72 | Fictionalized Data |

| N-(3-Methoxyphenethyl)propionamide | POCl₃ | Chloroform | 4 | 78 | Fictionalized Data |

| N-(4-Chlorophenethyl)acetamide | P₂O₅/POCl₃ | Xylene | 8 | 65 | Fictionalized Data |

B. The Pictet-Spengler Reaction followed by Oxidation

The Pictet-Spengler reaction provides access to tetrahydroisoquinolines, which can be subsequently oxidized to the corresponding dihydroisoquinolines. This two-step approach offers an alternative route, particularly for substrates that may be sensitive to the harsh conditions of the Bischler-Napieralski reaction.

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction and Subsequent Oxidation

-

Pictet-Spengler Cyclization:

-

The β-phenylethylamine and an aldehyde or ketone (1-1.2 equivalents) are dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

-

An acid catalyst, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature or heated to reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is neutralized with a base (e.g., saturated aqueous sodium bicarbonate), and the product is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated. The crude tetrahydroisoquinoline is purified by column chromatography.

-

-

Oxidation to Dihydroisoquinoline:

-

The purified tetrahydroisoquinoline is dissolved in a suitable solvent.

-

An oxidizing agent, such as manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or N-bromosuccinimide (NBS), is added.

-

The reaction is stirred at an appropriate temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is filtered to remove the oxidant, and the filtrate is concentrated.

-

The crude product is purified by column chromatography to yield the 3,4-dihydroisoquinoline.

-

Table 2: Synthesis of Substituted 1,2,3,4-Tetrahydroisoquinolines via the Pictet-Spengler Reaction

| β-Phenylethylamine | Carbonyl Compound | Acid Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Dopamine hydrochloride | Formaldehyde | HCl | Water/Ethanol | 24 | 90 | Fictionalized Data |

| Tryptamine | Acetaldehyde | TFA | Dichloromethane | 12 | 82 | Fictionalized Data |

| Phenethylamine | Benzaldehyde | HCl | Ethanol | 48 | 65 | Fictionalized Data |

| Homoveratrylamine | Glyoxylic acid | Formic Acid | Water | 6 | 88 | Fictionalized Data |

III. Therapeutic Potential and Pharmacological Activities

Substituted dihydroisoquinolines exhibit a remarkable diversity of biological activities, making them attractive scaffolds for drug discovery. Their therapeutic potential spans a wide range of diseases, from cancer to neurodegenerative disorders.

Table 3: Pharmacological Activities of Selected Substituted Dihydroisoquinoline Derivatives

| Compound | Biological Activity | IC₅₀/EC₅₀ (µM) | Target Cell Line/Enzyme | Reference |

| Berberine | Anticancer | 15 | HCT116 (Colon Cancer) | [1] |

| Papaverine | Vasodilator (PDE inhibitor) | 5.6 | Phosphodiesterase 10A | [5] |

| Salsolinol | Neurotoxin/Neuromodulator | - | Dopaminergic neurons | [6] |

| Nomifensine | Antidepressant (Dopamine Reuptake Inhibitor) | 0.04 (Ki) | Dopamine Transporter | Fictionalized Data |

| Compound X (Synthetic) | Tubulin Polymerization Inhibitor | 0.8 | HeLa (Cervical Cancer) | Fictionalized Data |

| Compound Y (Synthetic) | DHFR Inhibitor | 2.1 | Dihydrofolate Reductase | Fictionalized Data |

IV. Mechanisms of Action: Elucidating Signaling Pathways

The therapeutic effects of substituted dihydroisoquinolines are mediated through their interaction with various cellular targets and modulation of key signaling pathways. Understanding these mechanisms is crucial for the rational design of new and more effective drugs.

A. Papaverine: Inhibition of Phosphodiesterase (PDE)

Papaverine, a naturally occurring benzylisoquinoline alkaloid, exerts its smooth muscle relaxant and vasodilator effects primarily through the inhibition of phosphodiesterase (PDE) enzymes.[2][5] By inhibiting PDEs, papaverine prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to their accumulation. Elevated levels of these second messengers activate protein kinases that ultimately result in the relaxation of smooth muscle cells.

B. Berberine: Modulation of AMPK/mTOR and Apoptosis Pathways

Berberine, another prominent isoquinoline alkaloid, has demonstrated significant anticancer activity through the modulation of multiple signaling pathways.[1][7] One of its key mechanisms involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[1] Furthermore, berberine can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.

C. Nomifensine: Dopamine Reuptake Inhibition

Nomifensine is a synthetic tetrahydroisoquinoline derivative that was developed as an antidepressant. Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in the synaptic concentration of dopamine.[8] This enhancement of dopaminergic neurotransmission is believed to be responsible for its antidepressant effects.

V. Conclusion

The discovery of the Bischler-Napieralski and Pictet-Spengler reactions more than a century ago laid the groundwork for the synthesis of a vast and diverse family of substituted dihydroisoquinolines. These compounds have proven to be a rich source of therapeutic agents with a wide range of pharmacological activities. From the vasodilation effects of papaverine to the anticancer properties of berberine and the antidepressant action of nomifensine, the dihydroisoquinoline core continues to be a highly valuable scaffold in medicinal chemistry. The ongoing exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action at the molecular level will undoubtedly lead to the development of new and improved dihydroisoquinoline-based drugs for the treatment of human diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

- 1. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Papaverine - Wikipedia [en.wikipedia.org]

- 6. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nomifensine maleate: a new second-generation antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline and its Analogs

IUPAC Name: 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and associated signaling pathways of the C12H14ClN isoquinoline derivative, this compound. Due to a lack of specific experimental data for this exact compound in publicly available literature, this guide will focus on the well-documented activities of closely related 1-substituted-3,4-dihydroisoquinoline analogs, particularly those with demonstrated biological relevance. This approach allows for an informed projection of the potential therapeutic applications and mechanisms of action for the target compound.

Introduction to 3,4-Dihydroisoquinoline Derivatives

The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities. These activities include antimicrobial, neuroprotective, anti-inflammatory, and anticancer effects. The biological properties of these compounds are highly dependent on the nature and position of substituents on the isoquinoline ring system.

Synthesis of 1-Substituted-3,3-dimethyl-3,4-dihydroisoquinolines

The primary method for the synthesis of 1-substituted-3,4-dihydroisoquinolines is the Bischler-Napieralski reaction . This reaction involves the acid-catalyzed cyclization of a β-arylethylamide.

General Experimental Protocol: Bischler-Napieralski Reaction

The synthesis of a 1-substituted-3,3-dimethyl-3,4-dihydroisoquinoline, such as the target compound, would conceptually follow these steps:

-

Amide Formation: The synthesis begins with the acylation of a suitable β-phenylethylamine. For the target compound, this would be 2-(1,1-dimethyl-1,2-dihydroisoquinolin-4-yl)ethan-1-amine, which is then reacted with chloroacetyl chloride to form the corresponding N-(2-(1,1-dimethyl-1,2-dihydroisoquinolin-4-yl)ethyl)-2-chloroacetamide.

-

Cyclization: The resulting amide is then subjected to cyclization using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), in an inert solvent like toluene or acetonitrile. The reaction mixture is heated to facilitate the intramolecular electrophilic aromatic substitution, leading to the formation of the 3,4-dihydroisoquinoline ring.

-

Work-up and Purification: Following the reaction, the mixture is neutralized, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the final this compound.

Biological Activities of Related 3,4-Dihydroisoquinoline Derivatives

Antimicrobial Activity

Halogenated isoquinoline derivatives have demonstrated notable antimicrobial properties. The presence of a chloromethyl group at the 1-position of the dihydroisoquinoline ring could confer antibacterial and antifungal activity.

Neuroprotective Effects

Isoquinoline alkaloids and their derivatives are known to possess neuroprotective properties.[1] Some of these compounds have been shown to modulate inflammatory pathways in microglia, the resident immune cells of the central nervous system.[2] Specifically, they can inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators by suppressing the MAPKs/NF-κB signaling pathway.[1][2]

Anticancer Activity: Inhibition of Tubulin Polymerization

A significant body of research has focused on 1-phenyl-3,4-dihydroisoquinoline derivatives as potent inhibitors of tubulin polymerization.[3][4][5] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Quantitative Data for 1-Phenyl-3,4-dihydroisoquinoline Derivatives as Tubulin Polymerization Inhibitors

The following table summarizes the in vitro cytotoxicity of representative 1-phenyl-3,4-dihydroisoquinoline derivatives against various cancer cell lines. It is important to note that these are analogous compounds, and the activity of this compound may differ.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Compound 5n | A549 (Lung) | 0.08 | [3] |

| K562 (Leukemia) | 0.03 | [3] | |

| HCT-116 (Colon) | 0.05 | [3] | |

| Compound 21 | CEM (Leukemia) | 4.10 | [6] |

| Compound 32 | CEM (Leukemia) | 0.64 | [6] |

Experimental Protocol: Tubulin Polymerization Inhibition Assay

The ability of a compound to inhibit tubulin polymerization can be assessed using a cell-free in vitro assay.

-

Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), and the test compound.

-

Procedure:

-

Tubulin is pre-incubated with various concentrations of the test compound on ice.

-

The mixture is then transferred to a temperature-controlled spectrophotometer set at 37°C.

-

The polymerization of tubulin is initiated by the temperature shift and monitored by the increase in absorbance at 340 nm over time.

-

A known tubulin polymerization inhibitor, such as colchicine, is used as a positive control.

-

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Signaling Pathways

Neuroprotection via Inhibition of MAPKs/NF-κB Pathway

In the context of neuroinflammation, certain isoquinoline derivatives can exert their protective effects by modulating the MAPKs (Mitogen-Activated Protein Kinases) and NF-κB (Nuclear Factor-kappa B) signaling pathways.[1][2] Lipopolysaccharide (LPS), a component of gram-negative bacteria, can activate microglia, leading to the production of pro-inflammatory cytokines. This process is mediated by the activation of MAPKs (such as ERK, JNK, and p38) and the subsequent translocation of the NF-κB transcription factor to the nucleus. Isoquinoline derivatives can inhibit the phosphorylation of these MAPKs, thereby preventing NF-κB activation and reducing the expression of inflammatory genes.[2]

Caption: Inhibition of the MAPKs/NF-κB pathway by isoquinoline derivatives.

Anticancer Mechanism: Tubulin Polymerization Inhibition Leading to Apoptosis

The inhibition of tubulin polymerization by 1-phenyl-3,4-dihydroisoquinoline derivatives triggers a cascade of events culminating in programmed cell death (apoptosis).[4] The disruption of microtubule formation activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest ultimately initiates the intrinsic apoptotic pathway.

Caption: Apoptotic pathway induced by tubulin polymerization inhibitors.

Conclusion

The this compound core represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research conducted on analogous compounds, this derivative holds potential for applications in oncology, neurodegenerative diseases, and infectious diseases. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. The synthetic accessibility via the Bischler-Napieralski reaction provides a solid foundation for the generation of a library of related compounds for structure-activity relationship studies.

References

- 1. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scilit.com [scilit.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The presence of a reactive chloromethyl group at the 1-position of the dihydroisoquinoline scaffold allows for facile derivatization through nucleophilic substitution reactions. This enables the introduction of the 3,3-dimethyl-3,4-dihydroisoquinoline moiety into a wide range of molecular architectures, making it a valuable intermediate for the synthesis of novel therapeutic agents and complex organic molecules. The dihydroisoquinoline core is a privileged structure found in numerous biologically active natural products and synthetic compounds.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.

Synthesis of this compound

The synthesis of the title compound can be achieved via a two-step sequence involving the preparation of an N-acyl-β-phenylethylamine precursor followed by a Bischler-Napieralski cyclization.

Diagram of Synthetic Pathway

Application Notes and Protocols: Reactions of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a reactive chloromethyl group at the 1-position of the dihydroisoquinoline scaffold allows for facile nucleophilic substitution reactions. This reactivity enables the introduction of a wide array of functional groups, leading to the synthesis of diverse libraries of substituted 3,3-dimethyl-3,4-dihydroisoquinoline derivatives for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

The 3,4-dihydroisoquinoline core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including but not limited to, potential as central nervous system agents, cardiovascular drugs, and antimicrobial compounds. The gem-dimethyl substitution at the 3-position can enhance metabolic stability and introduce conformational constraints that may be beneficial for biological activity.

These application notes provide an overview of the reactivity of this compound with various nucleophiles and offer detailed protocols for the synthesis of key derivatives.

General Reactivity

The key to the synthetic utility of this compound lies in the electrophilic nature of the carbon atom in the chloromethyl group. This carbon is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride leaving group. This classical SN2 reaction allows for the formation of new carbon-heteroatom or carbon-carbon bonds at the 1-methylene position.

Common classes of nucleophiles that can be employed in reactions with this compound include:

-

Nitrogen Nucleophiles: Primary and secondary amines, azides, and phthalimide.

-

Oxygen Nucleophiles: Alcohols, phenols, and carboxylates.

-

Sulfur Nucleophiles: Thiols and thiophenols.

-

Carbon Nucleophiles: Cyanide and organometallic reagents.

The general reaction scheme is depicted below:

Caption: General scheme for the SN2 reaction of this compound with a nucleophile.

Experimental Protocols

The following protocols are representative examples for the reaction of this compound with different classes of nucleophiles. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, reaction time, and base) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Synthesis of 1-(Aminomethyl)-3,3-dimethyl-3,4-dihydroisoquinoline Derivatives

This protocol describes the reaction with a primary or secondary amine to yield the corresponding aminomethyl derivative.

Caption: Experimental workflow for the synthesis of 1-(aminomethyl) derivatives.

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Diisopropylethylamine (DIEA) or potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (2.0 eq) and DIEA (2.5 eq).

-

Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(aminomethyl)-3,3-dimethyl-3,4-dihydroisoquinoline derivative.

Protocol 2: Synthesis of 1-(Alkoxymethyl)-3,3-dimethyl-3,4-dihydroisoquinoline Derivatives

This protocol details the synthesis of ether derivatives through reaction with an alcohol in the presence of a strong base.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, benzyl alcohol)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add the desired alcohol (1.2 eq) dropwise.

-